

LT175: A Novel Dual PPARα/y Ligand for Insulin Sensitization

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Compound of Interest				
Compound Name:	LT175			
Cat. No.:	B15544120	Get Quote		

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LT175 is a novel small molecule that acts as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Preclinical studies have demonstrated its potent insulin-sensitizing effects coupled with a reduced adipogenic profile compared to full PPARγ agonists like rosiglitazone. This technical guide provides a comprehensive overview of the core insulin sensitization pathways of **LT175**, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

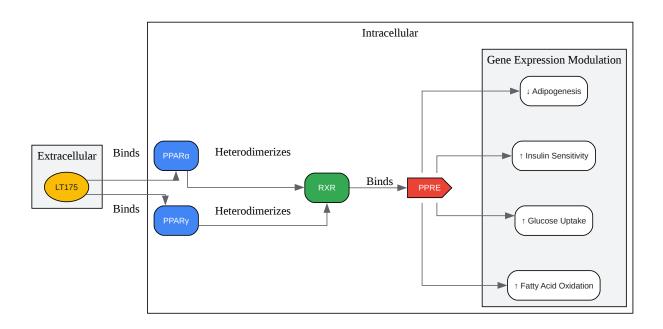
Mechanism of Action: Dual PPARα/y Agonism

LT175 functions as a ligand for both PPARα and PPARγ, which are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism. Upon binding, **LT175** activates these receptors, leading to their heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This dual agonism allows **LT175** to address both hyperglycemia and dyslipidemia, key components of type 2 diabetes and metabolic syndrome. A key feature of **LT175** is its partial agonism towards PPARγ, which is believed to contribute to its reduced adipogenic activity compared to full agonists.

The interaction of **LT175** with PPARy is distinct, targeting a newly identified hydrophobic region. This unique binding influences the recruitment of coregulators. Unlike full agonists, **LT175**



shows a differential recruitment of the coactivator CREB-binding protein (CBP) and the corepressor Nuclear Receptor Corepressor 1 (NCoR1), which is fundamental to the PPARy-mediated adipogenic program.



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Caption: LT175 Signaling Pathway. (Max Width: 760px)

Preclinical Efficacy: In Vivo and In Vitro Data

Preclinical studies in high-fat diet (HFD)-induced obese and insulin-resistant mice have demonstrated the significant therapeutic potential of **LT175**. Oral administration of **LT175** led to improvements in glucose homeostasis and insulin sensitivity.

In Vivo Metabolic Parameters in HFD-Fed Mice



C57BL/6J mice were fed a high-fat diet for 16 weeks to induce insulin resistance, followed by a 2-week treatment with **LT175** (100 mg/kg/day, oral gavage). The key metabolic parameters are summarized in the tables below.

Table 1: Effects of LT175 on Metabolic Parameters in HFD-fed Mice

Parameter	HFD Control (Mean ± SE)	HFD + LT175 (100 mg/kg/day) (Mean ± SE)	% Change vs. Control
Body Weight (g)	30.72 ± 0.46	27.34 ± 0.51	↓ 11%
Fasting Blood Glucose (mg/dL)	123.2 ± 5.7	85.3 ± 4.2	↓ 30.8%
Plasma Triglycerides (mg/dL)	135.4 ± 10.1	68.7 ± 5.9	↓ 49.3%
Plasma NEFA (mEq/L)	1.2 ± 0.08	0.7 ± 0.05	↓ 41.7%
Total Plasma Cholesterol (mg/dL)	210.5 ± 8.3	165.4 ± 7.1	↓ 21.4%
Plasma Insulin (ng/mL)	2.1 ± 0.2	0.9 ± 0.1	↓ 57.1%
Plasma Adiponectin (μg/mL)	8.3 ± 0.5	14.2 ± 0.9	↑ 71.1%
Plasma FGF21 (ng/mL)	0.		

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